molecular formula C11H14O2 B093344 p-Toluic acid, isopropyl ester CAS No. 19277-55-5

p-Toluic acid, isopropyl ester

Cat. No. B093344
CAS RN: 19277-55-5
M. Wt: 178.23 g/mol
InChI Key: ONWRVKPIVJMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Toluic acid, isopropyl ester, also known as isopropyl-p-toluate, is an organic compound that is commonly used in scientific research applications. It is a colorless liquid that has a pleasant odor and is soluble in organic solvents such as ethanol and ether. This compound is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of p-Toluic acid, isopropyl ester is not well understood. However, it is believed to act as a mild irritant and sensitizer, which can cause skin and eye irritation in some individuals. It is also believed to have some antimicrobial properties, which make it useful in various applications.

Biochemical And Physiological Effects

P-Toluic acid, isopropyl ester has been shown to have some biochemical and physiological effects. It has been shown to induce oxidative stress and lipid peroxidation in rats, which can lead to cellular damage and inflammation. Additionally, this compound has been shown to have some hepatotoxic effects, which can lead to liver damage and dysfunction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using p-Toluic acid, isopropyl ester in lab experiments is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using simple laboratory techniques. Additionally, it has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity and irritant properties, which can pose a risk to researchers working with this compound. Additionally, it may not be suitable for use in certain experiments due to its specific properties and characteristics.

Future Directions

There are many potential future directions for research involving p-Toluic acid, isopropyl ester. One potential direction is the development of new synthesis methods for this compound that are more efficient and sustainable. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its potential applications in various fields.
Conclusion:
In conclusion, p-Toluic acid, isopropyl ester is a versatile and useful compound that has a wide range of applications in scientific research. It is commonly used in the synthesis of various chemicals and pharmaceuticals, and has potential for further research in the future. While there are some limitations to using this compound in lab experiments, its unique properties and characteristics make it a valuable tool for researchers in various fields.

Synthesis Methods

The synthesis of p-Toluic acid, isopropyl ester is typically carried out through the esterification of p-Toluic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the ester and water as a byproduct. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Scientific Research Applications

P-Toluic acid, isopropyl ester is used in a wide range of scientific research applications, including the synthesis of various chemicals and pharmaceuticals. It is commonly used as a starting material in the synthesis of esters, which are important intermediates in the production of many organic compounds. Additionally, this compound is used as a solvent in various chemical reactions and as a flavoring agent in the food industry.

properties

CAS RN

19277-55-5

Product Name

p-Toluic acid, isopropyl ester

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

propan-2-yl 4-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

ONWRVKPIVJMSHO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C)C

Other CAS RN

19277-55-5

Origin of Product

United States

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